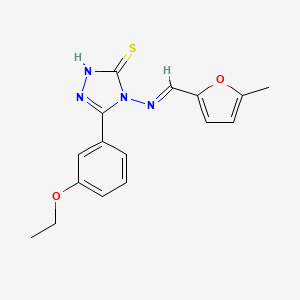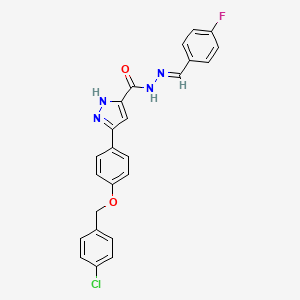![molecular formula C27H27N3O5 B12023916 4-((E)-{2-[2-(4-ethylanilino)-2-oxoacetyl]hydrazono}methyl)phenyl 4-propoxybenzoate](/img/structure/B12023916.png)
4-((E)-{2-[2-(4-ethylanilino)-2-oxoacetyl]hydrazono}methyl)phenyl 4-propoxybenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-((E)-{2-[2-(4-etilanilino)-2-oxoacetil]hidrazono}metil)fenil 4-propoxi benzoato es un complejo compuesto orgánico que ha despertado interés en varios campos de la investigación científica. Este compuesto presenta una estructura única que incluye grupos funcionales tanto hidrazona como éster, lo que lo convierte en una molécula versátil para diversas reacciones químicas y aplicaciones.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 4-((E)-{2-[2-(4-etilanilino)-2-oxoacetil]hidrazono}metil)fenil 4-propoxi benzoato generalmente implica un proceso de varios pasos. El paso inicial a menudo incluye la formación del intermedio hidrazona a través de la reacción de 4-etilanilina con un compuesto oxoacetil adecuado en condiciones ácidas o básicas. Este intermedio luego reacciona con ácido 4-propoxi benzoico o sus derivados para formar el producto éster final. Las condiciones de reacción pueden variar, pero los solventes comunes incluyen etanol o metanol, y las reacciones generalmente se llevan a cabo a temperaturas elevadas para garantizar una conversión completa.
Métodos de producción industrial
La producción industrial de este compuesto puede implicar rutas sintéticas similares, pero a mayor escala. El uso de reactores de flujo continuo y equipos de síntesis automatizados puede mejorar la eficiencia y el rendimiento del proceso de producción. Además, la purificación del producto final puede implicar técnicas como la recristalización o la cromatografía para garantizar una alta pureza.
Análisis De Reacciones Químicas
Tipos de reacciones
4-((E)-{2-[2-(4-etilanilino)-2-oxoacetil]hidrazono}metil)fenil 4-propoxi benzoato puede sufrir varios tipos de reacciones químicas, que incluyen:
Oxidación: El compuesto puede oxidarse utilizando reactivos como peróxido de hidrógeno o permanganato de potasio.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes como borohidruro de sodio o hidruro de litio y aluminio.
Sustitución: Los grupos éster e hidrazona pueden participar en reacciones de sustitución nucleofílica, a menudo utilizando reactivos como haluros de alquilo o cloruros de acilo.
Reactivos y condiciones comunes
Oxidación: Peróxido de hidrógeno en ácido acético o permanganato de potasio en agua.
Reducción: Borohidruro de sodio en etanol o hidruro de litio y aluminio en éter.
Sustitución: Haluros de alquilo en presencia de una base como hidróxido de sodio o cloruros de acilo en presencia de un catalizador como la piridina.
Productos principales
Los productos principales formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede producir ácidos carboxílicos correspondientes, mientras que la reducción puede producir alcoholes o aminas.
Aplicaciones Científicas De Investigación
4-((E)-{2-[2-(4-etilanilino)-2-oxoacetil]hidrazono}metil)fenil 4-propoxi benzoato tiene una amplia gama de aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción para la síntesis de moléculas más complejas.
Biología: Investigado por su potencial como sonda bioquímica o inhibidor en estudios enzimáticos.
Medicina: Explorado por sus posibles propiedades terapéuticas, incluidas las actividades antiinflamatorias y anticancerígenas.
Industria: Utilizado en el desarrollo de nuevos materiales y como precursor de diversos productos químicos industriales.
Mecanismo De Acción
El mecanismo de acción de 4-((E)-{2-[2-(4-etilanilino)-2-oxoacetil]hidrazono}metil)fenil 4-propoxi benzoato implica su interacción con dianas moleculares específicas. El grupo hidrazona puede formar enlaces covalentes reversibles con los sitios activos de las enzimas, inhibiendo potencialmente su actividad. Además, el grupo éster puede sufrir hidrólisis, liberando metabolitos activos que pueden interactuar con las vías celulares.
Comparación Con Compuestos Similares
Compuestos similares
Acetoacetato de etilo: Un éster más simple con reactividad similar en reacciones de sustitución nucleofílica.
1-Bencil 2-metil (2S,4R)-4-((4-bromoisoindolina-2-carbonil)oxi)pirrolidina-1,2-dicarboxilato: Otro éster complejo con aplicaciones en química sintética.
Singularidad
4-((E)-{2-[2-(4-etilanilino)-2-oxoacetil]hidrazono}metil)fenil 4-propoxi benzoato es único debido a su combinación de grupos funcionales hidrazona y éster, que proporcionan una plataforma versátil para diversas reacciones químicas y aplicaciones. Su estructura permite múltiples puntos de modificación, lo que lo convierte en un compuesto valioso tanto en entornos de investigación como industriales.
Propiedades
Fórmula molecular |
C27H27N3O5 |
|---|---|
Peso molecular |
473.5 g/mol |
Nombre IUPAC |
[4-[(E)-[[2-(4-ethylanilino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] 4-propoxybenzoate |
InChI |
InChI=1S/C27H27N3O5/c1-3-17-34-23-15-9-21(10-16-23)27(33)35-24-13-7-20(8-14-24)18-28-30-26(32)25(31)29-22-11-5-19(4-2)6-12-22/h5-16,18H,3-4,17H2,1-2H3,(H,29,31)(H,30,32)/b28-18+ |
Clave InChI |
YPHTYPFMHHCYJW-MTDXEUNCSA-N |
SMILES isomérico |
CCCOC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)/C=N/NC(=O)C(=O)NC3=CC=C(C=C3)CC |
SMILES canónico |
CCCOC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C=NNC(=O)C(=O)NC3=CC=C(C=C3)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![N-(4-chloro-2-methoxy-5-methylphenyl)-2-{[4-ethyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12023854.png)

![3,4-dichlorobenzaldehyde [3-(4-ethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]hydrazone](/img/structure/B12023878.png)
![N-(3,4-dimethylphenyl)-2-{[4-(4-methylphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12023886.png)





